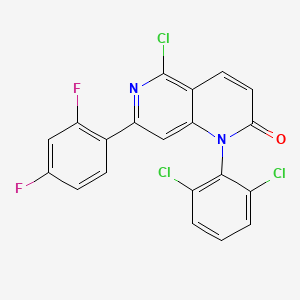
1-(2,6-Dichlorophenyl)-5-chloro-7-(2,4-difluorophenyl)-1,6-naphthyridine-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,6-Dichlorophenyl)-5-chloro-7-(2,4-difluorophenyl)-1,6-naphthyridine-2(1H)-one is a synthetic organic compound that belongs to the class of naphthyridines
Preparation Methods
The synthesis of 1-(2,6-Dichlorophenyl)-5-chloro-7-(2,4-difluorophenyl)-1,6-naphthyridine-2(1H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,6-dichlorobenzene and 2,4-difluorobenzene.
Formation of Intermediates: The starting materials undergo a series of reactions, including halogenation, nitration, and reduction, to form key intermediates.
Cyclization: The intermediates are then subjected to cyclization reactions under specific conditions, such as the use of strong acids or bases, to form the naphthyridine core.
Final Functionalization:
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to achieve higher yields and purity of the final product.
Chemical Reactions Analysis
1-(2,6-Dichlorophenyl)-5-chloro-7-(2,4-difluorophenyl)-1,6-naphthyridine-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.
Substitution: The halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide or potassium tert-butoxide.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form biaryl or other complex structures.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(2,6-Dichlorophenyl)-5-chloro-7-(2,4-difluorophenyl)-1,6-naphthyridine-2(1H)-one has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacologically active agent. It may exhibit antimicrobial, anticancer, or anti-inflammatory properties.
Material Science: The compound’s unique chemical structure makes it a candidate for the development of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs).
Biological Studies: Researchers investigate the compound’s interactions with biological targets, such as enzymes or receptors, to understand its mechanism of action and potential therapeutic applications.
Industrial Applications: The compound may be used as an intermediate in the synthesis of other complex organic molecules or as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(2,6-Dichlorophenyl)-5-chloro-7-(2,4-difluorophenyl)-1,6-naphthyridine-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s halogen atoms and aromatic rings contribute to its binding affinity and specificity. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or disruption of cellular processes.
Comparison with Similar Compounds
1-(2,6-Dichlorophenyl)-5-chloro-7-(2,4-difluorophenyl)-1,6-naphthyridine-2(1H)-one can be compared with other similar compounds, such as:
1-(2,6-Dichlorophenyl)-5-chloro-1,6-naphthyridine-2(1H)-one: This compound lacks the difluorophenyl group, which may result in different chemical properties and biological activities.
1-(2,4-Difluorophenyl)-5-chloro-1,6-naphthyridine-2(1H)-one:
1-(2,6-Dichlorophenyl)-1,6-naphthyridine-2(1H)-one: This compound lacks both the chloro and difluorophenyl groups, making it less complex and potentially less versatile.
The uniqueness of this compound lies in its combination of multiple halogen atoms and aromatic rings, which contribute to its distinct chemical and biological properties.
Properties
CAS No. |
872973-94-9 |
|---|---|
Molecular Formula |
C20H9Cl3F2N2O |
Molecular Weight |
437.6 g/mol |
IUPAC Name |
5-chloro-1-(2,6-dichlorophenyl)-7-(2,4-difluorophenyl)-1,6-naphthyridin-2-one |
InChI |
InChI=1S/C20H9Cl3F2N2O/c21-13-2-1-3-14(22)19(13)27-17-9-16(11-5-4-10(24)8-15(11)25)26-20(23)12(17)6-7-18(27)28/h1-9H |
InChI Key |
FIECBKQIPMVWBW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)N2C(=O)C=CC3=C(N=C(C=C32)C4=C(C=C(C=C4)F)F)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















